molecular formula C18H12N2O B14078763 3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- CAS No. 100784-53-0

3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl-

Cat. No.: B14078763
CAS No.: 100784-53-0
M. Wt: 272.3 g/mol
InChI Key: VTZYVRRFGVLBHZ-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- is a complex organic compound with a unique structure that includes a pyridine ring, a nitrile group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2,4-diphenyl-3-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarbonitrile, 1,6-dihydro-6-oxo-2,4-diphenyl- is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse applications and reactivity compared to similar compounds .

Properties

CAS No.

100784-53-0

Molecular Formula

C18H12N2O

Molecular Weight

272.3 g/mol

IUPAC Name

6-oxo-2,4-diphenyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C18H12N2O/c19-12-16-15(13-7-3-1-4-8-13)11-17(21)20-18(16)14-9-5-2-6-10-14/h1-11H,(H,20,21)

InChI Key

VTZYVRRFGVLBHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=C2C#N)C3=CC=CC=C3

Origin of Product

United States

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